molecular formula C12H22N2O5 B12290750 Boc-3-(1-Morpholinyl)-L-Ala-OH

Boc-3-(1-Morpholinyl)-L-Ala-OH

Cat. No.: B12290750
M. Wt: 274.31 g/mol
InChI Key: MBIZSSCBPBRSDT-VIFPVBQESA-N
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Description

Contextualization of Stereochemically Defined Amino Acid Derivatives in Peptide and Peptidomimetic Science

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is paramount in determining its biological activity. In peptide science, the use of stereochemically pure amino acids is fundamental to synthesizing peptides with defined secondary structures and, consequently, specific functions. Peptidomimetics, compounds that mimic the structure and function of peptides, also heavily rely on stereochemically defined building blocks to achieve the desired spatial orientation for interacting with biological targets like receptors and enzymes. researchgate.netnih.gov

The introduction of non-natural or modified amino acids, such as Boc-3-(1-Morpholinyl)-L-Ala-OH, into peptide sequences is a key strategy in peptidomimetic design. nih.gov These modifications can confer several advantages over their natural counterparts, including:

Enhanced Proteolytic Stability: Peptides are often susceptible to rapid degradation by proteases in the body. Incorporating unnatural amino acids can hinder protease recognition and cleavage, thereby increasing the peptide's half-life. nih.gov

Conformational Constraint: The introduction of bulky or cyclic side chains can restrict the conformational flexibility of a peptide, locking it into a bioactive conformation. This can lead to increased potency and selectivity for its target. nih.govmdpi.com

Improved Pharmacokinetic Properties: Modified amino acids can alter the physicochemical properties of a peptide, such as its solubility and membrane permeability, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles.

Strategic Importance of L-Alanine Scaffolds in Bioactive Molecule Design

L-alanine, a simple chiral amino acid with a methyl side chain, serves as a versatile and fundamental scaffold in the design of bioactive molecules. ahb-global.com Its importance stems from several key attributes:

Chiral Integrity: The L-configuration of alanine (B10760859) is a primary determinant of the stereochemistry of many biologically active peptides and proteins. Maintaining this chirality in synthetic derivatives is crucial for preserving or modulating biological activity.

Minimalist Side Chain: The small, non-reactive methyl group of alanine provides a neutral base for introducing larger, more functional groups at other positions of the amino acid, such as the beta-carbon. This allows for systematic modifications to probe structure-activity relationships (SAR).

Scaffold for Unnatural Amino Acids: L-alanine can be chemically modified to create a wide array of unnatural amino acids. For instance, substitution at the beta-position, as seen in this compound, allows for the introduction of diverse functionalities to explore new chemical space and biological activities. researchgate.net

The use of Boc-protected L-alanine (Boc-L-Ala-OH) is a standard practice in solid-phase peptide synthesis (SPPS), where the tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the amine, preventing unwanted side reactions during peptide chain elongation. glpbio.comchemscene.compeptide.comsigmaaldrich.com

Pharmacological Significance and Chemical Versatility of the Morpholine (B109124) Moiety in Drug Discovery

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its incorporation into drug candidates is often associated with a range of beneficial properties:

Favorable Metabolic Profile: The morpholine ring is generally stable to metabolic degradation, which can contribute to a longer duration of action for a drug. nih.gov

Versatile Synthetic Handle: The morpholine ring can be readily introduced into molecules through various synthetic routes, making it an attractive component for medicinal chemists. nih.gov

Biological Activity: The morpholine nucleus is found in a wide array of approved drugs with diverse therapeutic applications, including antibiotics (e.g., linezolid), anticancer agents, and cardiovascular drugs. biosynce.come3s-conferences.org It can act as a key pharmacophoric element, engaging in crucial interactions with biological targets. nih.govacs.org

In the context of this compound, the morpholine ring is attached to the beta-carbon of the L-alanine scaffold. This positioning allows the morpholine's favorable properties to be strategically presented in a peptide or peptidomimetic, potentially influencing its conformation, solubility, and interaction with its biological target.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22N2O5

Molecular Weight

274.31 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-morpholin-4-ylpropanoic acid

InChI

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(17)13-9(10(15)16)8-14-4-6-18-7-5-14/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)/t9-/m0/s1

InChI Key

MBIZSSCBPBRSDT-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN1CCOCC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1CCOCC1)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Boc 3 1 Morpholinyl L Ala Oh and Precursors

Enantioselective Synthesis of α-Amino Acids with Modified Side Chains

Establishing the L-configuration at the α-chiral center is paramount for the synthesis of biologically relevant molecules. Several robust methodologies have been developed for the enantioselective synthesis of α-amino acids, which can be broadly categorized into chiral auxiliary-mediated approaches, asymmetric catalysis, and chemoenzymatic methods.

Chiral Auxiliary-Mediated Approaches to L-Alanine Derivatives

Chiral auxiliaries are recoverable stereogenic molecules that are temporarily attached to a prochiral substrate to direct a diastereoselective transformation. wikipedia.org In the context of amino acid synthesis, this typically involves the alkylation of a chiral glycine (B1666218) enolate equivalent. Evans' oxazolidinone auxiliaries and Schöllkopf's bis-lactim ethers are prominent examples.

For the synthesis of an L-alanine derivative, a glycine-derived substrate is coupled to a chiral auxiliary. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a conformationally rigid chiral enolate. This enolate then reacts with an electrophile, with the auxiliary sterically shielding one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent removal of the auxiliary yields the desired enantiomerically enriched amino acid. A new chiral auxiliary, (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, has been developed for the asymmetric synthesis of α-amino acids, leveraging a chiral relay network to enhance diastereoselectivity during the alkylation of its C6 enolate. rsc.org Cysteine-derived oxazolidinones have also been shown to be effective auxiliaries in a range of asymmetric transformations, including α-alkylation. nih.gov

Chiral Auxiliary ApproachElectrophileDiastereomeric Ratio (d.r.)Reference
Evans OxazolidinoneBenzyl (B1604629) bromide>99:1 wikipedia.org
Pseudoephedrine GlycinamideMethyl iodide95:5 wikipedia.org
(3S)-Piperazine-2,5-dioneGeneric Alkyl HalideHigh rsc.org
Cysteine-derived OxazolidinoneGeneric Alkyl HalideHigh nih.gov

Asymmetric Catalysis and Diastereoselective Synthesis of the α-Chiral Center

Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate the desired stereocenter. rsc.orgfrontiersin.org Key strategies include the asymmetric hydrogenation of prochiral enamides and the phase-transfer-catalyzed alkylation of glycine Schiff bases.

In asymmetric hydrogenation, a dehydroamino acid precursor is hydrogenated in the presence of a chiral transition-metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands like BINAP or DuPhos). The catalyst coordinates to the double bond in a specific orientation, delivering hydrogen to one face of the molecule with high enantioselectivity.

Phase-transfer catalysis (PTC) provides another powerful method. organic-chemistry.org A glycine imine ester is alkylated using an alkyl halide under biphasic conditions. A chiral phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids, transports the enolate from the aqueous to the organic phase, where it reacts with the electrophile within a chiral environment, thereby inducing asymmetry. This method has been successfully used for the synthesis of β-branched α-amino acids through efficient kinetic resolution. organic-chemistry.org Furthermore, chiral aldehyde catalysis has emerged as an efficient strategy in amino acid chemistry, mimicking biological processes and providing good stereoselective control. nih.govresearchgate.net

Asymmetric Catalysis MethodSubstrateCatalyst SystemEnantiomeric Excess (e.e.)Reference
Asymmetric HydrogenationN-Acyl-α-enamido acrylate[Rh(DuPhos)(COD)]BF₄>99% nih.gov
Phase-Transfer CatalysisBenzophenone imine of glycine methyl esterO'Donnell Catalyst94% organic-chemistry.org
Nickel-Catalyzed Cross-CouplingRacemic α-halo-α-amino acid derivativeNi-complex with chiral ligandup to 96% nih.gov
Chiral Aldehyde CatalysisN-unprotected amino esterChiral BINOL aldehydeHigh nih.govresearchgate.net

Chemoenzymatic Synthesis and Kinetic Resolution Techniques for Amino Acids

Enzymes offer unparalleled stereoselectivity and operate under mild conditions, making them ideal for chiral synthesis. nih.govnih.govacs.orgtue.nl Kinetic resolution is a common chemoenzymatic strategy where an enzyme selectively acts on one enantiomer of a racemic mixture. For instance, an acylase can selectively hydrolyze the N-acetyl group from the L-enantiomer of a racemic N-acetyl-amino acid mixture, allowing for the separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid.

Dynamic kinetic resolution (DKR) represents a more advanced approach that overcomes the 50% theoretical yield limit of traditional kinetic resolution. researchgate.netresearchgate.netnih.govacs.org In a DKR process, the enzymatic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. This ensures that the entire racemic starting material is continuously converted into a single, desired enantiomer. For example, the use of stereoselective amino acid amidases in the presence of a racemase like α-amino-ε-caprolactam racemase allows for the production of chiral amino acids from racemic amino acid amides with high yields and optical purity. nih.gov

Regioselective Introduction of the 1-Morpholinyl Functionality at the Alanine (B10760859) Side Chain

Functionalizing the unactivated C(sp³)–H bonds at the β-position (C-3) of alanine is a formidable synthetic challenge. Modern methodologies, including directed C-H activation and novel multi-component reactions, have provided powerful solutions.

Directed Alkylation and Cross-Coupling Strategies for C-3 Functionalization

Palladium-catalyzed C–H functionalization has emerged as a transformative strategy for modifying amino acid side chains. acs.orgrsc.org This approach typically involves the use of a directing group, which is temporarily installed on the amine of the amino acid. This group coordinates to the palladium catalyst, positioning it in close proximity to a specific C–H bond and enabling its selective activation and subsequent functionalization.

For the C-3 functionalization of alanine, an N-protected alanine derivative, often with a bidentate directing group like 8-aminoquinoline, is treated with a palladium catalyst and a suitable coupling partner. researchgate.netnih.gov This strategy has been used for β-arylation, and could conceptually be extended to C-N bond formation via Buchwald-Hartwig-type amination with morpholine (B109124). researchgate.netnih.gov By discovering ligands that can selectively promote the activation of either primary or secondary C(sp³)–H bonds, sequential hetero-diarylation of alanine derivatives has been achieved, demonstrating the potential to construct complex chiral centers from a simple methyl group. nih.gov Radical C-H functionalization reactions, proceeding via hydrogen-atom transfer, also offer strategic opportunities to functionalize C(sp3)─H bonds through radical-relay mechanisms, enabling versatile cross-coupling methods. nih.gov

An alternative route involves starting with a precursor that is already functionalized at the C-3 position, such as L-serine or a β-halo-L-alanine derivative. The hydroxyl group of serine can be converted into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with morpholine.

C-3 Functionalization StrategySubstrateKey ReagentsOutcomeReference
Pd-Catalyzed β-C(sp³)-H ArylationN-(8-aminoquinoline) Boc-β-alanine amidePd(OAc)₂, Aryl Iodideβ-Aryl-β-amino acid researchgate.netnih.gov
Pd-Catalyzed β-C(sp³)-H DiarylationN-Acyl Alanine AmidePd(OAc)₂, Ligand L7 then Ligand L10, Ar¹-I, Ar²-Iβ,β-Diaryl-α-amino acid nih.gov
Nucleophilic SubstitutionBoc-L-Serine methyl ester1. TsCl, Pyridine; 2. Morpholine, BaseBoc-3-(1-Morpholinyl)-L-Ala-OMeConceptual
Direct N-alkylationL-AlanineAlcohol, Ruthenium CatalystN-alkylated Alanine nih.gov

Multi-component Reaction Pathways for Morpholine Ring Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient route for constructing complex heterocyclic systems. frontiersin.orgtaylorfrancis.com The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide.

A plausible MCR strategy to form the target structure could involve a modified Ugi reaction. For instance, a reaction between an amino alcohol (like 2-aminoethanol), an α-keto acid (a precursor to the alanine backbone), an isocyanide, and a fourth component could be designed to generate an intermediate that subsequently cyclizes to form the morpholine ring. A versatile de novo synthesis of morpholine rings has been developed using a multicomponent Ugi approach followed by an intramolecular SN2 cyclization, allowing for substitution at multiple positions. acs.org Such pathways are highly convergent and allow for the rapid generation of molecular diversity.

Cyclization Strategies for N-Substituted Amino Acid Derivatives

The synthesis of cyclic peptides and related structures from N-substituted amino acid derivatives is a powerful strategy for enhancing stability, receptor affinity, and bioavailability. The presence of an N-substituent, such as the morpholinyl group in Boc-3-(1-Morpholinyl)-L-Ala-OH, can significantly influence the conformational preferences of the linear precursor, which can be leveraged to facilitate macrocyclization. nih.govaltabioscience.com

Key cyclization strategies applicable to precursors incorporating N-substituted amino acids include:

Head-to-Tail Cyclization: This is the most common approach, involving the formation of an amide bond between the N-terminus and the C-terminus of a linear peptide precursor. altabioscience.com For N-substituted residues, the steric bulk and electronic nature of the substituent can impact the efficiency of the cyclization. The reaction often requires high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Utilizing solid-phase peptide synthesis (SPPS) can also promote cyclization by taking advantage of the pseudo-dilution effect on the resin. nih.gov

Lactamization via Side-Chains: Cyclization can also be achieved by forming a lactam bridge between the side chains of two different amino acid residues within the peptide sequence. This requires trifunctional amino acids with orthogonally protected side chains.

Turn-Inducing Elements: The inherent conformational rigidity of N-substituted amino acids can act as a "turn-inducer," pre-organizing the linear peptide backbone into a conformation that is favorable for cyclization. nih.gov This pre-organization reduces the entropic penalty associated with ring formation, often leading to higher yields.

Chemoselective Ligation: Methods like Native Chemical Ligation (NCL) offer a highly specific way to cyclize peptides. NCL involves the reaction between a C-terminal thioester and an N-terminal cysteine residue to form a native peptide bond, a technique that is highly effective for preparing cyclic peptides. acs.org

The choice of cyclization point is critical and is often selected to avoid sterically hindered residues at the ligation site to maximize reaction yields. nih.govaltabioscience.com

Orthogonal Protection Group Chemistry for this compound Synthesis

The synthesis of complex molecules like this compound necessitates a carefully planned protecting group strategy. Orthogonal protection is a fundamental concept in which multiple protecting groups are used, each of which can be removed by a specific chemical reaction without affecting the others. nih.goviris-biotech.deresearchgate.net This allows for the selective deprotection and modification of different functional groups within the same molecule, which is essential for multi-step synthesis. springernature.comnih.gov The two most widely used orthogonal schemes in peptide synthesis are the tert-butoxycarbonyl/benzyl (Boc/Bn) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategies. nih.goviris-biotech.de

Implementation of the tert-Butoxycarbonyl (Boc) Group for Amine Protection

The tert-Butoxycarbonyl (Boc) group is one of the most common protecting groups for the α-amino function of amino acids in both solid-phase and solution-phase synthesis. peptide.comjk-sci.com Its popularity stems from its ease of introduction and its stability under a wide range of reaction conditions, coupled with its straightforward removal under specific acidic conditions.

Introduction of the Boc Group: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O), in the presence of a base. jk-sci.com This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks one of the carbonyl carbons of the anhydride. jk-sci.com

Properties and Stability: The Boc group is stable towards most bases, nucleophiles, and catalytic hydrogenation conditions, making it orthogonal to many other protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-labile Benzyl (Bn) or Carboxybenzyl (Cbz) groups. organic-chemistry.orgmasterorganicchemistry.com

Deprotection (Cleavage): Cleavage of the Boc group is achieved under anhydrous, strongly acidic conditions. chemistrysteps.com Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), is the most common reagent for this purpose. jk-sci.comchemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then typically forms isobutylene. The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine. chemistrysteps.com

ProcessTypical ReagentsKey Characteristics
ProtectionDi-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., TEA, NaOH)High-yield reaction under mild conditions.
DeprotectionTrifluoroacetic acid (TFA) in Dichloromethane (DCM)Fast, clean cleavage; volatile byproducts.
StabilityStable to bases, nucleophiles, and hydrogenolysisOrthogonal to Fmoc, Cbz, and Benzyl groups.

Carboxylic Acid Protection and Deprotection Strategies

To prevent the carboxylic acid moiety of an amino acid from participating in unwanted side reactions during peptide coupling, it must be temporarily protected. springernature.comnih.gov This is typically achieved by converting the carboxylic acid into an ester. The choice of ester is critical as it dictates the conditions required for its eventual removal.

Common strategies for carboxylic acid protection include:

Methyl and Ethyl Esters: These are simple esters that can be formed under standard Fischer esterification conditions. They are stable to the acidic conditions used for Boc deprotection but are typically cleaved by saponification using a base like NaOH or LiOH.

Benzyl Esters (Bn): Benzyl esters are widely used because they are stable to a broad range of conditions but can be selectively removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst). This method is mild and orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.

tert-Butyl Esters (tBu): These esters are cleaved under the same strong acid conditions (e.g., TFA) used to remove Boc groups. Therefore, they are not orthogonal to Boc protection but are frequently used in the Fmoc/tBu orthogonal strategy. iris-biotech.de

Protecting GroupStructureCleavage ConditionsOrthogonality Notes
Methyl/Ethyl Ester-COOCH₃ / -COOCH₂CH₃Base-mediated hydrolysis (Saponification)Orthogonal to Boc and Cbz groups.
Benzyl Ester (Bn)-COOCH₂C₆H₅Catalytic Hydrogenolysis (H₂/Pd-C)Orthogonal to Boc and Fmoc groups.
tert-Butyl Ester (tBu)-COOC(CH₃)₃Strong acid (e.g., TFA)Not orthogonal to Boc; used in Fmoc strategy.

Chromatographic and Spectroscopic Characterization of Novel Amino Acid Derivatives

The unambiguous identification and purity assessment of novel amino acid derivatives like this compound are critical. This is accomplished using a combination of chromatographic for separation and spectroscopic methods for structural elucidation. nih.govresearchgate.net

Chromatographic Techniques: Chromatography is essential for purifying the final product and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is the most common method for analyzing and purifying amino acid derivatives. nih.gov It separates compounds based on their polarity, providing quantitative information about purity and allowing for the isolation of the target compound.

Gas Chromatography (GC): GC can be used for amino acid analysis but often requires that the polar amino acids be converted into more volatile derivatives through a process like silylation. sigmaaldrich.com GC is frequently coupled with mass spectrometry (GC-MS). oup.com

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. researchgate.net

Spectroscopic Techniques: Spectroscopy provides detailed information about the molecular structure of the synthesized compound.

Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, which is a primary confirmation of its identity. Techniques like Electrospray Ionization (ESI-MS) are commonly used for non-volatile molecules like amino acid derivatives. The fragmentation pattern can also offer clues about the compound's structure. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton. researchgate.net 2D NMR techniques can establish the complete connectivity of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. nih.govresearchgate.net For an N-Boc protected amino acid, characteristic peaks would be observed for the C=O stretch of the carbamate (B1207046) and the carboxylic acid, as well as N-H and O-H stretches.

TechniquePurposeInformation Obtained
HPLCPurification & Purity AnalysisRetention time, quantitative purity assessment.
Mass Spectrometry (MS)Molecular Weight DeterminationPrecise molecular weight, fragmentation patterns.
NMR SpectroscopyStructural ElucidationChemical environment of atoms (¹H, ¹³C), molecular connectivity.
IR SpectroscopyFunctional Group IdentificationPresence of key bonds (e.g., C=O, O-H, N-H).

Applications of Boc 3 1 Morpholinyl L Ala Oh in Peptide and Peptidomimetic Construction

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the cornerstone of modern peptide synthesis. The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. The two primary strategies are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the more contemporary Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approaches, which differ in their Nα-protecting groups and the chemical conditions used for their removal.

While protocols for standard Boc-protected amino acids like Boc-Ala-OH are well-established, the integration of a specialized, sterically hindered amino acid such as Boc-3-(1-Morpholinyl)-L-Ala-OH would require careful optimization at each step of the SPPS cycle: resin loading, Nα-deprotection, coupling, and final cleavage.

Segment Condensation and Macrocyclization Strategies

Segment condensation, or fragment condensation, is a strategy used for the synthesis of long peptides or proteins. It involves coupling pre-synthesized peptide fragments on the solid support or in solution. This approach can be advantageous but is often challenging due to the poor solubility of protected fragments and the risk of epimerization at the C-terminus of the activating fragment. The use of this compound in such a strategy has not been documented.

Macrocyclization is a technique used to create cyclic peptides, which often exhibit enhanced stability, receptor selectivity, and bioavailability compared to their linear counterparts. Cyclization can be performed while the peptide is still attached to the resin or after cleavage into the solution phase. The choice of cyclization point is crucial, and the reaction is typically mediated by the same high-efficiency coupling reagents used in linear synthesis, such as HATU or PyBOP. There are no available reports of this compound being used in macrocyclization strategies.

Solution-Phase Synthetic Routes for Oligopeptide and Peptidomimetic Assembly

Solution-phase peptide synthesis, while more labor-intensive due to the need for purification after each step, remains a valuable method, particularly for large-scale synthesis and the preparation of complex fragments. It involves the coupling of protected amino acids or peptide fragments in an appropriate solvent, followed by isolation and purification of the product before proceeding to the next step.

Convergent and Fragment-Based Peptide Synthesis

A convergent synthesis strategy involves the independent synthesis of several peptide fragments, which are then combined to form the final, larger peptide. This approach is generally more efficient than a linear synthesis for long sequences. The fragments can be prepared using either solid-phase or solution-phase methods and then coupled in solution. This method allows for the incorporation of specialized residues into specific fragments before the final assembly. While this is a common strategy in peptide chemistry, no specific instances of its use with this compound have been described in the literature.

Strategies for Constructing Hybrid Peptides and Protein Mimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modified structures to improve properties like stability against enzymatic degradation or oral bioavailability. The incorporation of non-canonical amino acids, such as 3-(1-Morpholinyl)-L-Alanine, is a key strategy in the design of peptidomimetics. The morpholine (B109124) moiety could introduce unique structural constraints, alter polarity, and potentially engage in specific interactions with biological targets.

Hybrid peptides may involve the conjugation of peptide sequences with other molecules, such as synthetic polymers, to enhance their therapeutic properties. The construction of such molecules often relies on robust and specific chemical reactions to link the different components. Although the use of this compound is theoretically plausible in these applications, there are no specific published examples.

Conformational Effects of the 3-(1-Morpholinyl)-L-Alanine Residue on Peptide Architecture

The three-dimensional structure of a peptide is critical to its biological function. The incorporation of a modified amino acid can significantly influence the local and global conformation of the peptide chain. The side chain of an amino acid residue affects the allowable values of the backbone dihedral angles (phi, φ, and psi, ψ), thereby influencing the adoption of secondary structures like α-helices, β-sheets, or turns.

The 3-(1-Morpholinyl)-L-Alanine residue introduces a bulky, heterocyclic morpholine ring attached to the β-carbon of the alanine (B10760859) side chain. This modification would be expected to have several conformational effects:

Steric Hindrance: The bulk of the morpholinyl group would likely restrict the rotational freedom around the Cα-Cβ (chi1, χ1) and Cβ-N (chi2, χ2) bonds of the side chain.

Backbone Constraint: This side-chain restriction could, in turn, limit the accessible φ and ψ angles of the peptide backbone, potentially favoring certain secondary structures or turns over others.

Solvation and H-bonding: The oxygen and nitrogen atoms in the morpholine ring could act as hydrogen bond acceptors, potentially influencing the peptide's interaction with solvent molecules or other parts of the peptide chain, thereby stabilizing specific conformations.

While studies have been conducted on the conformational preferences of alanine-rich peptides and the effects of neighboring residues on alanine's conformation, no specific conformational analysis, such as NMR spectroscopy or X-ray crystallography studies, on peptides containing the 3-(1-Morpholinyl)-L-Alanine residue is available in the scientific literature.

Influence on Helical and β-Turn Propensity

The substitution on the backbone nitrogen of an amino acid residue significantly restricts the conformational freedom of the peptide chain. nih.gov This restriction can favor the adoption of specific secondary structural elements.

Helical Propensity: Generally, N-substituted amino acids tend to promote helical conformations in peptides. nih.gov The steric hindrance introduced by the N-substituent can disfavor extended β-sheet structures and instead guide the peptide backbone into a helical fold. nih.gov For this compound, the bulky morpholinyl group is expected to exert a significant conformational bias. While it may encourage a general helical arrangement, it is likely to destabilize specific types of turns, such as the βI turn, which are often associated with the initiation of helices. nih.gov

β-Turn Propensity: Morpholine-based scaffolds have been investigated as effective proline surrogates for the induction of β-turns. nih.gov Research on peptides incorporating morpholine-based heterocyclic compounds has demonstrated their ability to act as turn inducers, leading to conformations stabilized by intramolecular hydrogen bonds. nih.gov The rigid ring structure of the morpholine group can pre-organize the peptide backbone into a turn-like geometry. Therefore, the incorporation of this compound into a peptide sequence is anticipated to have a strong propensity for inducing β-turn structures, particularly type II and βVIa turns. nih.govnih.gov

Table 1: Predicted Influence of this compound on Secondary Structure Propensity (based on analogous compounds)
Secondary StructurePredicted InfluenceRationale
α-HelixModerate PromotionN-substitution generally favors helical structures. nih.gov
β-SheetDestabilizationSteric hindrance from the N-morpholinyl group makes extended conformations difficult. nih.gov
β-Turn (Type II, VIa)Strong PromotionMorpholine scaffolds act as potent turn inducers. nih.gov
β-Turn (Type I)DestabilizationN-substitution can destabilize the βI turn conformation. nih.gov

Stabilization of Defined Secondary Structures in Peptidomimetics

The ability of this compound to induce specific turns can be harnessed to stabilize well-defined secondary structures in peptidomimetics. By strategically placing this amino acid derivative within a peptide sequence, it is possible to enforce a particular fold, which can be crucial for biological activity.

For instance, the introduction of a β-turn is a key element in the formation of β-hairpins, which are important structural motifs in many biologically active peptides. The use of morpholine-containing scaffolds has been shown to successfully generate turn conformations that are stabilized by intramolecular hydrogen bonds. nih.gov This suggests that this compound could be employed to design and stabilize β-hairpin structures in synthetic peptides.

Table 2: Research Findings on Morpholine-Based Scaffolds in Peptidomimetics
Study FocusKey FindingReference
Evaluation of morpholine-based scaffolds as proline surrogatesSynthesized peptides showed an adaptive behavior in generating turn conformations stabilized by intramolecular hydrogen bonds. nih.gov
Conformational analysis of peptides with morpholine-based turn inducersSpectroscopic data confirmed the presence of turn structures, suggesting the potential for functionalization without significant loss of the secondary framework. nih.gov
3,4-dihydro-2H- nih.govoxazine-containing peptideExhibited a more compact structure stabilized by an additional γ-turn-forming hydrogen bond. nih.gov

Derivatization of the Peptide Backbone for Enhanced Structural Diversity

The presence of the morpholine moiety in this compound introduces a unique handle for the derivatization of the peptide backbone, allowing for the generation of peptidomimetic libraries with enhanced structural diversity. While direct derivatization of the morpholine ring post-synthesis is challenging, the N-substituted nature of the amino acid opens up possibilities for modifying the peptide backbone through other means.

One analogous approach involves the incorporation of N-aminoglycine, which introduces a hydrazide group into the peptide backbone. nih.gov This hydrazide can then be chemoselectively derivatized at a late stage, for example, through reductive alkylation with various aldehydes and ketones. nih.gov This strategy allows for the introduction of a wide range of substituents onto the peptide backbone, thereby creating a library of structurally diverse peptidomimetics. A similar late-stage modification approach could potentially be developed for peptides containing this compound, targeting the peptide backbone in proximity to the morpholine-containing residue.

Such derivatization strategies are invaluable for structure-activity relationship (SAR) studies, as they enable the systematic exploration of how different backbone modifications influence the conformation, stability, and biological activity of the peptidomimetic.

Structure Activity Relationship Sar Investigations and Mechanistic Insights

Elucidating the Role of the 3-(1-Morpholinyl) Moiety in Bioactivity Modulation

The morpholine (B109124) ring is a heterocyclic motif frequently employed in medicinal chemistry, often referred to as a "privileged structure." nih.gov Its inclusion in a molecule is advantageous due to its favorable physicochemical, metabolic, and biological properties. nih.gov The morpholine scaffold can enhance aqueous solubility, act as a hydrogen bond acceptor through its oxygen atom, and provide a metabolically stable anchor point. nih.govtandfonline.com In the context of Boc-3-(1-Morpholinyl)-L-Ala-OH, the morpholine group is a key pharmacophoric element whose modification can significantly modulate bioactivity. nih.govtandfonline.com Its ability to interact with biological macromolecules, such as enzymes and receptors, often stabilizes the compound within active sites, thereby enhancing inhibitory activity or receptor affinity. nih.govtandfonline.com

To probe the functional role of the morpholine group, researchers systematically alter its structure and the linker connecting it to the alanine (B10760859) core. These modifications can include ring substitution, ring expansion or contraction, and changes in the length or nature of the linker.

Ring Variation: Studies comparing cyclic amine analogs have demonstrated the importance of the morpholine ring itself. For instance, in a series of lapachol (B1674495) derivatives, the morpholine-containing compound showed significantly higher cytotoxicity against A549 human tumor cells compared to its piperidine (B6355638) and pyrrolidine (B122466) counterparts, highlighting the critical contribution of the morpholine moiety. scielo.br In other contexts, such as dopamine (B1211576) D4 receptor ligands, expanding the morpholine to a 1,4-oxazepane (B1358080) ring was found to be a key factor influencing binding affinity. acs.orgnih.gov

Ring Substitution: The generation of a diverse collection of methyl-substituted morpholines, varying in both regiochemistry and stereochemistry, allows for a systematic exploration of the chemical space around the core scaffold. nih.gov Such libraries of building blocks can be used to identify derivatives with improved potency and selectivity. nih.gov

Linker Modification: The linker connecting the morpholine ring to the alanine backbone is also a critical determinant of activity. Research on N-(3-(4-morpholinyl)propyl) derivatives suggests that the length and flexibility of this chain influence how the morpholine moiety is presented to the biological target. ontosight.ai In the development of bifunctional inhibitors based on the morpholine-containing drug ZSTK474, a key strategy involved replacing a morpholine group with various 2-aminoethyl functional groups attached to a polyethylene (B3416737) glycol (PEG) linker to tether a second pharmacophore. nih.gov

Structural ModificationExample SystemObserved Effect on BioactivityReference
Ring Contraction (Morpholine vs. Pyrrolidine)Lapachol DerivativesMorpholine derivative was 10-fold more potent against A549 tumor cells. scielo.br
Ring Expansion (Morpholine to 1,4-Oxazepane)Dopamine D4 Receptor LigandsSize of the ring was found to be important for binding affinity. acs.orgresearchgate.net
Ring Replacement (Morpholine with Piperazine)PI3K Inhibitors (ZSTK474 analogs)Piperazine analogs retained nanomolar inhibition of PI3K isoforms. nih.gov
N-terminal Substitution (Benzyl vs. Morpholinyl)Thiochromene AnalogsReplacing a benzyl (B1604629) or phenylethyl chain with a morpholinyl group significantly decreased antifungal activity. rsc.org

Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target. For a chiral molecule like this compound, the specific spatial arrangement of its atoms is fundamental to achieving a precise fit within a receptor's binding pocket.

The "L" configuration of the alanine residue is particularly significant. Biological targets like enzymes and receptors are themselves chiral, composed of L-amino acids. This inherent chirality in the target often leads to a strong preference for one stereoisomer of a ligand over another. A systematic "alanine scan," where individual amino acids in a peptide are replaced by alanine, has shown that such substitutions can lead to drastic losses in binding affinity and biological activity, underscoring the importance of the original residue's side chain and stereochemistry. nih.gov For this compound, it is highly probable that the L-configuration is essential for orienting the morpholine and Boc groups correctly for optimal interaction with its target.

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational methods are indispensable tools in modern drug discovery, providing powerful insights into how a ligand like this compound might interact with its biological target. These techniques allow for the rapid evaluation of large numbers of compounds and provide a detailed, atom-level understanding of binding mechanisms.

Virtual screening is a computational technique used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com The process often begins with a known active ligand or a receptor structure. A pharmacophore model can be generated, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for bioactivity. mdpi.com

For a scaffold like morpholinyl-alanine, a pharmacophore model would capture the key features of the morpholine ring, the alanine backbone, and its substituents. This model is then used as a filter to screen large compound databases, such as ZINC or NPASS, to find novel molecules that match the pharmacophore query. mdpi.commdpi.comnih.gov The identified "hits" can then be subjected to further computational analysis, such as molecular docking, to predict their binding pose and affinity. mdpi.comnih.gov This approach accelerates the discovery of new lead compounds containing the desired morpholinyl-alanine motif. diva-portal.org

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netpensoft.net By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted.

The process involves calculating a set of "molecular descriptors" for each compound in a training set. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), molecular weight, surface area, volume, and electronic properties (dipole moment, atomic charges). researchgate.netpensoft.net A statistical method, such as multiple linear regression (MLR), is then used to build an equation that correlates these descriptors with the measured biological activity (e.g., IC₅₀). researchgate.net

For morpholine-containing compounds, QSAR studies have successfully identified key descriptors that influence activity. acs.orgresearchgate.netpensoft.net For example, a 3D-QSAR analysis of dopamine D4 receptor ligands identified specific spatial regions around the morpholine ring and other parts of the molecule where steric bulk or electrostatic interactions are favorable or unfavorable for binding affinity. acs.orgresearchgate.net Such models are valuable tools for rationally designing new derivatives with enhanced potency. researchgate.net

Descriptor TypeSpecific Descriptor ExamplePotential Influence on BioactivityReference
TopologicalNumber of circuitsRelates to molecular shape and complexity. researchgate.net
ConstitutionalNumber of donor atoms for H-bonds (N, O)Crucial for specific interactions with target residues. researchgate.net
ThermodynamicLipophilicity (logP)Affects membrane permeability and hydrophobic interactions. pensoft.net
ElectronicDipole MomentInfluences long-range electrostatic interactions with the target. pensoft.net
GeometricalSum of atomic van der Waals volumesRelates to the size of the molecule and its fit within a binding pocket. researchgate.net

To gain a more accurate and dynamic understanding of ligand binding, molecular dynamics (MD) simulations are employed. nih.govnih.gov An MD simulation tracks the movements and interactions of every atom in the ligand-protein complex over time, providing a realistic view of the binding event in a simulated physiological environment. osti.govrsc.org

From the trajectories generated by MD simulations, the binding free energy (ΔG_bind) can be estimated using methods like MM/GBSA (Molecular Mechanics / Generalized Born Surface Area). nih.gov MM/GBSA calculates the binding free energy by summing the changes in molecular mechanical energies (van der Waals and electrostatic) and solvation free energies upon ligand binding. nih.govmdpi.com This method is widely used to rank docked compounds and rationalize observed binding affinities. nih.govnih.gov

For even higher accuracy in predicting the relative binding affinities of closely related compounds, Free Energy Perturbation (FEP) is a powerful tool. vu.nlplos.org FEP is a rigorous, physics-based method that calculates the free energy difference between two states (e.g., a protein bound to ligand A vs. ligand B) by computationally "mutating" one ligand into the other over a series of small steps. vu.nl This technique is particularly useful for predicting the effect of small chemical modifications, such as an alanine-to-glycine substitution or the addition of a methyl group, on binding potency, thereby guiding lead optimization. plos.orgrsc.orgdrugdesigndata.org

Alanine Scanning Mutagenesis and Rational Design of Peptides/Peptidomimetics for Target Specificity

Alanine scanning mutagenesis is a widely used technique to determine the functional contribution of individual amino acid residues within a peptide or protein. wikipedia.orggenscript.com The process involves systematically replacing each residue with alanine and then assessing the impact on biological activity, such as receptor binding or enzymatic inhibition. mybiosource.compeptide.com Alanine is chosen because its small, inert methyl side chain removes the specific functionality of the original residue (e.g., charge, hydrogen-bonding capacity, or bulk) while maintaining the peptide's backbone conformation. wikipedia.orgjpt.com This allows researchers to identify "hot spots"—residues critical for the peptide's function. genscript.com

The rational design of peptides and peptidomimetics often begins with insights from such scanning techniques. Once key residues are identified, medicinal chemists can introduce non-proteinogenic amino acids to enhance properties like target specificity, stability, or potency. nih.govchemrxiv.org The incorporation of an unnatural amino acid like 3-(1-Morpholinyl)-L-alanine, which would be introduced into peptide synthesis via its Boc-protected form (this compound), represents a sophisticated step beyond a simple alanine scan. jpt.com

Replacing a native amino acid with 3-(1-Morpholinyl)-L-alanine would serve several investigative purposes:

Probing Steric and Electronic Requirements: The bulky, heterocyclic morpholine group introduces significantly different steric and electronic properties compared to natural amino acid side chains. Its incorporation at a specific position could test the spatial tolerance of a binding pocket.

Introducing a Hydrogen Bond Acceptor: The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, potentially forming a new, stabilizing interaction with a target protein that could enhance binding affinity and specificity.

Modifying Solubility and Pharmacokinetics: The morpholine moiety is a common feature in approved drugs and is known to improve aqueous solubility and other pharmacokinetic properties, such as bioavailability and metabolic stability. nih.govacs.org Introducing this group could be a strategy to create more drug-like peptide candidates.

A hypothetical SAR study could involve synthesizing a series of peptide analogs where a key residue, identified through a prior alanine scan, is replaced with 3-(1-Morpholinyl)-L-alanine and other analogs. The resulting data would provide a detailed understanding of the structural requirements for activity at that position.

Table 1: Hypothetical SAR Data for a Peptide Analog Series
Peptide Analog (Modification at Position X)Binding Affinity (IC50, nM)Interpretation of Morpholinyl Substitution
Native Peptide (e.g., with Serine)50Baseline activity.
Alanine Scan (Ser -> Ala)5000Indicates the hydroxyl group of Serine is critical for binding.
Morpholinyl-Ala Scan (Ser -> Morpholinyl-Ala)25Enhanced affinity suggests the morpholine oxygen effectively replaces the serine hydroxyl as an H-bond acceptor and/or the ring provides favorable hydrophobic/steric interactions.
Phenylalanine Scan (Ser -> Phe)800Loss of activity suggests a simple bulky, hydrophobic group is not sufficient; a specific H-bond acceptor is likely required.

Mechanistic Probes and Biochemical Assay Development for Functional Characterization

Mechanistic probes are specialized molecules designed to investigate biological processes, such as enzyme mechanisms or signaling pathways. mdpi.com The unique properties of the morpholine group make 3-(1-Morpholinyl)-L-alanine an intriguing candidate for developing such probes. The tertiary amine in the morpholine ring is weakly basic (pKa of morpholine is ~8.5), allowing it to exist in both protonated and neutral states at physiological pH. This property could be exploited to probe active sites of enzymes, like proteases or kinases, that are sensitive to the protonation state of a binding ligand. For instance, the morpholine-containing drug LY294002 is a well-known inhibitor of PI3 kinases, demonstrating the utility of this chemical group in targeting enzyme active sites. nih.gov

Incorporating 3-(1-Morpholinyl)-L-alanine into a peptide substrate could be used to:

Map Active Site pH: By analyzing the peptide's activity across a range of pH values, the morpholine group could report on the microenvironment of an enzyme's active site.

Serve as a Structural Anchor: The defined, rigid structure of the morpholine ring can be used to constrain the peptide backbone, helping to elucidate the bioactive conformation of the peptide when bound to its target.

Enable Specific Labeling: The morpholine moiety could potentially be used as a chemical handle for the attachment of fluorescent tags or other reporter groups, aiding in the development of customized biochemical or imaging assays.

The development of biochemical assays for peptides containing this unnatural amino acid would require careful consideration. Standard assays would need to be validated to ensure the morpholinyl group does not interfere with detection methods (e.g., by quenching fluorescence or precipitating assay reagents). New assays might be designed specifically to capitalize on its properties. For example, a competitive binding assay could be developed using a probe where the morpholine nitrogen is quaternized and carries a permanent positive charge, allowing for a comparison of the binding contributions of charged versus neutral states at a specific peptide position.

Table 2: Hypothetical Assay Development Parameters for a Morpholinyl-Peptide
Assay TypeKey Parameter InvestigatedRationale for using Morpholinyl-Peptide
Fluorescence Polarization Binding AssayBinding Affinity vs. pHTo determine if the protonation state of the morpholine amine (pKa ~8.5) is critical for target interaction.
Isothermal Titration Calorimetry (ITC)Thermodynamics of BindingTo dissect the enthalpic and entropic contributions of the morpholine group's interaction with the target protein.
Proteolytic Stability AssayHalf-life in Serum/ProteasesTo test the hypothesis that the bulky, unnatural morpholine side chain provides steric hindrance against enzymatic degradation.
Cellular Uptake AssayMembrane PermeabilityTo evaluate if the morpholine moiety enhances the peptide's ability to cross cell membranes, a common goal in drug design. acs.org

Emerging Frontiers and Prospective Research Avenues

Development of Boc-3-(1-Morpholinyl)-L-Ala-OH as a Component in Molecular Probes for Chemical Biology

Molecular probes are essential tools for interrogating biological systems. The incorporation of unique chemical motifs can impart specific functionalities, such as fluorescence or reactivity, allowing for the detection and study of biological processes. nih.gov The morpholine (B109124) group in this compound presents several advantages for the development of sophisticated molecular probes.

The morpholine moiety is known to be a valuable component in fluorescent probes, often used as a lysosome-targeting group due to its pKa, which leads to protonation in acidic organelles. mdpi.com This property could be harnessed to design probes that selectively accumulate in lysosomes, enabling the study of lysosomal function and its role in diseases. Furthermore, morpholine-functionalized probes have been developed to detect pH changes and the presence of biological oxidants, demonstrating unusual fluorescent responses that can be finely tuned. nih.govnih.gov

By integrating this compound into a larger probe structure, researchers could develop novel tools for:

pH Sensing: Creating probes that exhibit distinct fluorescent signals in response to the acidic microenvironments of specific cellular compartments like lysosomes or endosomes. mdpi.comnih.gov

Targeted Imaging: The morpholine ring can act as a scaffold to direct probes to specific receptors or enzymes, enhancing their potency and selectivity. researchgate.netacs.org

Improving Solubility: The inherent polarity of the morpholine group can enhance the water solubility of a probe, which is often a critical requirement for use in biological assays. nih.govnih.gov

Bioconjugation and Prodrug Strategies Employing the Morpholinyl-Alanine Scaffold

Bioconjugation and prodrug design are powerful strategies to enhance the therapeutic efficacy of drug molecules by improving their delivery, stability, and pharmacokinetic profiles. The morpholinyl-alanine scaffold is exceptionally well-suited for these applications.

A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form within the body. nih.gov This approach is frequently used to overcome issues like poor solubility or rapid metabolism. The morpholine ring is a well-established promoiety in prodrug design, recognized for its ability to significantly increase aqueous solubility and improve metabolic stability. sci-hub.senih.govthieme-connect.com For instance, the addition of a morpholine group to other parent drugs has led to substantial improvements in their solubility and pharmacokinetic properties. sci-hub.se

The morpholinyl-alanine scaffold could be employed in prodrug design where a therapeutic agent is covalently linked to the alanine (B10760859) backbone. Upon administration, the morpholine group would enhance solubility and transport, while subsequent enzymatic or chemical cleavage would release the active drug at the desired site. nih.govnih.gov

In bioconjugation, the goal is to link a molecule to a larger biomolecule, like an antibody or protein. The morpholine ring on the alanine scaffold provides a unique chemical handle that is not typically found in native proteins, allowing for site-specific modifications. This can be used to attach drugs, imaging agents, or other functional moieties to proteins with high precision, minimizing the disruption of the protein's native function.

Table 1: Potential Applications of the Morpholinyl-Alanine Scaffold

Strategy Application Potential Advantage Conferred by Morpholine
Prodrug Design Improve drug delivery Enhanced aqueous solubility, improved metabolic stability, favorable pharmacokinetic profile. sci-hub.senih.govnih.gov
Bioconjugation Site-specific protein modification Provides a unique chemical handle for orthogonal ligation, enabling precise attachment of payloads.

| Molecular Probes | Targeted cellular imaging | Acts as a lysosome-targeting group, can be used in pH-sensitive fluorescent probes. mdpi.comnih.gov |

Integration into Macrocyclic Architectures for Enhanced Stability and Selectivity

Macrocyclic peptides are a promising class of therapeutics that can address challenging drug targets, such as protein-protein interactions. nih.gov Their cyclic nature provides conformational constraint, which can lead to increased binding affinity, selectivity, and stability compared to linear peptides. However, designing effective macrocycles remains a challenge.

The incorporation of non-canonical amino acids is a key strategy to fine-tune the properties of macrocyclic peptides. nih.govbiorxiv.orgacs.org Introducing unnatural building blocks can enhance structural rigidity, proteolytic stability, and membrane permeability. biorxiv.orgacs.org this compound, as a β-substituted amino acid, is an ideal candidate for integration into macrocyclic structures.

The bulky morpholine group at the β-position can:

Induce Specific Conformations: The steric hindrance imposed by the morpholine ring can force the peptide backbone into specific secondary structures, such as turns or helices, which may be optimal for binding to a biological target. acs.org

Increase Structural Rigidity: By limiting conformational flexibility, the morpholinyl-alanine residue can reduce the entropic penalty of binding, potentially leading to higher affinity.

Computational screening and modular synthesis approaches could be used to explore a wide range of macrocycles containing this residue, accelerating the discovery of new therapeutic leads with enhanced stability and selectivity. nih.govrsc.org

Contributions to the Design of Protease-Resistant Peptidomimetics

A major limitation for peptide-based drugs is their rapid degradation by proteases in the body. Peptidomimetics—molecules that mimic the structure and function of peptides but with modified backbones or side chains—are designed to overcome this instability. The incorporation of unnatural amino acids is a cornerstone of this approach. rsc.org

The structure of 3-(1-morpholinyl)-L-alanine makes it an excellent building block for protease-resistant peptidomimetics. Proteolytic enzymes have specific recognition sites and cleavage mechanisms that are highly dependent on the natural L-amino acid structures. Introducing a bulky, non-natural substituent, such as the morpholine group on the β-carbon of alanine, can effectively disrupt this recognition.

This modification is expected to confer protease resistance through steric hindrance. rsc.orggoogle.comnih.gov The morpholine ring would physically block the active site of a protease, preventing the enzyme from binding to and cleaving the adjacent peptide bond. The introduction of β-amino acids and other modifications to the peptide backbone has been shown to be highly effective at increasing resistance to enzymatic degradation. rsc.org By replacing standard amino acids with morpholinyl-alanine at strategic positions within a peptide sequence, researchers can design new peptidomimetics with significantly longer in vivo half-lives and improved therapeutic potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.